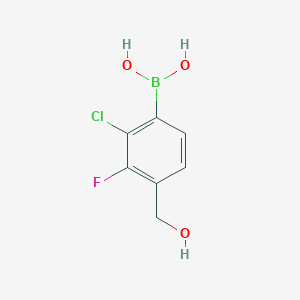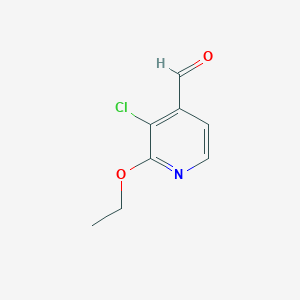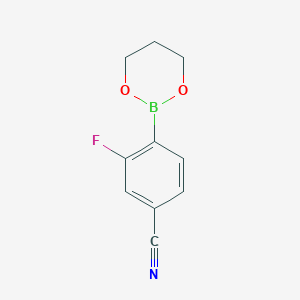
2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester is a chemical compound with the CAS Number: 2121514-01-8 . It has a molecular weight of 366.97 and its IUPAC name is 2-(2-bromo-4-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The synthesis of these compounds involves a variety of methods, including the use of potassium organotrifluoroborate salts .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3 .Chemical Reactions Analysis
In the context of chemical reactions, pinacol boronic esters are known for their role in Suzuki–Miyaura coupling . This reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where the organoboron group is transferred from boron to palladium .作用機序
Target of Action
The primary target of 2-Bromo-4-(trifluoromethoxy)phenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a key reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied method for forming carbon-carbon bonds, and it is particularly useful due to its mild and functional group tolerant reaction conditions .
Mode of Action
The mode of action of this compound involves its interaction with a transition metal catalyst, typically palladium, in the Suzuki–Miyaura coupling reaction . The boronic ester undergoes transmetalation, a process where it transfers its organic group to the metal catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of an organoboron compound (like our boronic ester) with a halide or pseudo-halide using a palladium catalyst . The downstream effects include the formation of a variety of organic compounds through the creation of new carbon-carbon bonds .
Pharmacokinetics
It’s important to note that boronic esters, in general, are relatively stable and readily prepared, making them suitable for use in various reaction conditions .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . This includes the creation of biologically active molecules and pharmaceutical intermediates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH can significantly affect the rate of reaction, with the reaction being considerably accelerated at physiological pH . Additionally, the compound’s stability can be influenced by air and moisture . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound during its use in organic synthesis .
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
生化学分析
Biochemical Properties
This process involves the interaction of the boronic ester with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Cellular Effects
Boronic esters are generally known to be stable and readily prepared, making them environmentally benign organoboron reagents . Their effects on cells would likely depend on the specific biochemical reactions they are involved in.
Molecular Mechanism
In the context of Suzuki–Miyaura coupling, boronic esters undergo a process called transmetalation, where they transfer their organic groups from boron to a metal catalyst .
Temporal Effects in Laboratory Settings
Boronic esters are generally stable and readily prepared, which suggests they may have good stability over time .
Metabolic Pathways
Boronic esters are known to be involved in Suzuki–Miyaura coupling, a type of carbon–carbon bond forming reaction .
特性
IUPAC Name |
2-[2-bromo-4-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(7-10(9)15)19-13(16,17)18/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQYDMSNSGWVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














